Cas no 7215-16-9 (1-Benzyl-3-phenylazetidine)

1-Benzyl-3-phenylazetidine structure
1-Benzyl-3-phenylazetidine structure
Product Name:1-Benzyl-3-phenylazetidine
CAS No:7215-16-9
MF:C16H17N
MW:223.312884092331
CID:1088722
PubChem ID:23631
Update Time:2025-09-27

1-Benzyl-3-phenylazetidine Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-3-phenylazetidine
    • L 2237
    • 7215-16-9
    • DTXSID60222483
    • AZETIDINE, 1-BENZYL-3-PHENYL-
    • BRN 1428449
    • Inchi: 1S/C16H17N/c1-3-7-14(8-4-1)11-17-12-16(13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2
    • InChI Key: DCZMBHDGZSZFKA-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CC(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 223.13621
  • Monoisotopic Mass: 223.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2A^2
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.091
  • Boiling Point: 334°C at 760 mmHg
  • Flash Point: 141.3°C
  • Refractive Index: 1.611
  • PSA: 3.24

1-Benzyl-3-phenylazetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM200184-1g
1-benzyl-3-phenylazetidine
7215-16-9 95%
1g
$439 2021-06-09
Alichem
A019111223-1g
1-Benzyl-3-phenylazetidine
7215-16-9 95%
1g
$394.16 2023-09-01
Chemenu
CM200184-1g
1-benzyl-3-phenylazetidine
7215-16-9 95%
1g
$450 2024-07-24
Crysdot LLC
CD11067266-1g
1-Benzyl-3-phenylazetidine
7215-16-9 95+%
1g
$464 2024-07-18

1-Benzyl-3-phenylazetidine Related Literature

Additional information on 1-Benzyl-3-phenylazetidine

1-Benzyl-3-phenylazetidine: A Comprehensive Overview

The compound with CAS No 7215-16-9, commonly referred to as 1-Benzyl-3-phenylazetidine, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its azetidine ring system, which is a four-membered cyclic amine, fused with benzyl and phenyl groups. The azetidine structure imparts interesting electronic and steric properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 1-Benzyl-3-phenylazetidine in drug design and development. Researchers have explored its ability to act as a scaffold for creating bioactive molecules with enhanced pharmacokinetic profiles. The benzyl and phenyl substituents contribute to the molecule's lipophilicity, which is crucial for drug absorption and permeability. Moreover, the rigid structure of the azetidine ring allows for precise control over the spatial arrangement of substituents, enabling the design of molecules with specific biological activities.

One of the most promising applications of 1-Benzyl-3-phenylazetidine lies in its role as a precursor for synthesizing complex natural products and bioactive compounds. By leveraging modern synthetic techniques, such as click chemistry and organocatalysis, chemists have successfully utilized this compound to construct intricate molecular frameworks. For instance, recent research has demonstrated its utility in the synthesis of peptide mimetics, which are essential for studying protein-protein interactions and developing therapeutic agents.

In addition to its role in drug discovery, 1-Benzyl-3-phenylazetidine has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to facilitate charge transport could enhance device performance.

The synthesis of 1-Benzyl-3-phenylazetidine has been optimized through various methodologies, including ring-closing metathesis and enamine chemistry. These advancements have not only improved the efficiency of synthesis but also enabled the exploration of structural analogs with diverse functional groups. Such analogs are valuable for understanding the relationship between molecular structure and biological activity.

From an environmental perspective, the development of sustainable synthesis routes for 1-Benzyl-3-phenylazetidine is a growing area of interest. Green chemistry principles are being applied to minimize waste and reduce the use of hazardous reagents. For example, catalytic asymmetric synthesis methods have been employed to produce enantiomerically pure samples of this compound, which are essential for studying stereochemical effects in biological systems.

In conclusion, 1-Benzyl-3-phenylazetidine (CAS No 7215-16-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methodologies and green chemistry practices, positions it as a valuable tool for future innovations in drug discovery, materials science, and beyond.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.